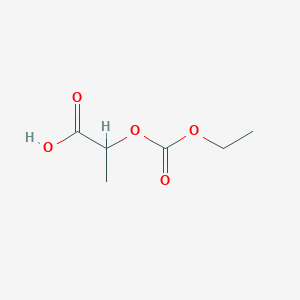

Lactic Acid Ethyl Carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lactic Acid Ethyl Carbonate: is a racemic mixture of a carboxylic acid derivative with the molecular formula C6H10O5 . This compound is characterized by the presence of both carboxyl and ester functional groups, making it an important intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification: One common method for preparing Lactic Acid Ethyl Carbonate involves the esterification of lactic acid with ethanol in the presence of an acid catalyst.

Hydrolysis: Another method involves the hydrolysis of ethyl 2-chloropropionate followed by neutralization with a base.

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize the esterification process, ensuring high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Lactic Acid Ethyl Carbonate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Solubilization and Delivery:

Lactic Acid Ethyl Carbonate has been investigated for its potential as a drug solubilizing agent. Its ability to enhance the solubility of poorly soluble drugs makes it a candidate for pharmaceutical formulations. Studies have shown that LAEC can effectively dissolve active pharmaceutical ingredients, thereby improving their bioavailability and therapeutic efficacy .

Sustainable Excipients:

As a biodegradable compound, LAEC serves as an environmentally friendly excipient in drug formulations. Its low toxicity profile allows for safe use in various applications, including topical preparations and oral drug delivery systems . The compound's compatibility with other excipients further enhances its utility in pharmaceutical development.

Food Technology

Food Additive:

LAEC is recognized for its potential as a food additive due to its flavoring properties and ability to act as a preservative. It can enhance the sensory attributes of food products while also contributing to their shelf life by inhibiting microbial growth . Regulatory approvals in various regions support its application in food processing.

Flavoring Agent:

The mild buttery and fruity aroma of LAEC makes it suitable for use in flavoring applications within the food industry. Its natural occurrence in various foods suggests that it can be safely incorporated into consumer products without adverse effects .

Biodegradable Materials

Polymer Production:

LAEC plays a significant role in the production of biodegradable polymers such as polylactic acid (PLA). By copolymerizing with other monomers, LAEC can enhance the mechanical properties of PLA, making it suitable for applications in packaging, agricultural films, and disposable items . This contributes to reducing plastic waste and promoting sustainability.

Recycling Processes:

Recent studies have explored the use of LAEC in recycling processes for PLA products. By facilitating the breakdown of PLA into its monomers, LAEC aids in creating a circular economy for bioplastics, which is crucial for environmental sustainability .

Green Solvent Applications

Solvent Properties:

LAEC is recognized as a "green solvent" due to its biodegradable nature and low toxicity. It is used in various industrial applications, including coatings, inks, and cleaning agents. Its effectiveness as a solvent for nitrocellulose and cellulose derivatives highlights its versatility in formulation chemistry .

Environmental Benefits:

Utilizing LAEC as a solvent reduces reliance on petroleum-based solvents, contributing to lower environmental impact during manufacturing processes. Its water-rinsable properties further enhance its appeal as an eco-friendly alternative in industrial applications .

Case Studies

Mécanisme D'action

The mechanism by which Lactic Acid Ethyl Carbonate exerts its effects involves the interaction of its carboxyl and ester groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds, depending on the specific reaction conditions . The pathways involved often include nucleophilic substitution and addition reactions .

Comparaison Avec Des Composés Similaires

Lactic acid: Similar in structure but lacks the ester group.

Ethyl lactate: An ester of lactic acid but not a racemic mixture.

Methyl lactate: Another ester of lactic acid with a different alkyl group.

Uniqueness: Lactic Acid Ethyl Carbonate is unique due to its racemic nature and the presence of both carboxyl and ester functional groups, which provide it with versatile reactivity and a wide range of applications .

Propriétés

Numéro CAS |

5700-72-1 |

|---|---|

Formule moléculaire |

C6H10O5 |

Poids moléculaire |

162.14 g/mol |

Nom IUPAC |

2-ethoxycarbonyloxypropanoic acid |

InChI |

InChI=1S/C6H10O5/c1-3-10-6(9)11-4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) |

Clé InChI |

JFCWMIUUZIJCCJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)OC(C)C(=O)O |

SMILES canonique |

CCOC(=O)OC(C)C(=O)O |

Synonymes |

Carbonic Acid, Ethyl Ester, Ester with Lactic Acid; 2-[(Ethoxycarbonyl)oxy]propanoic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.